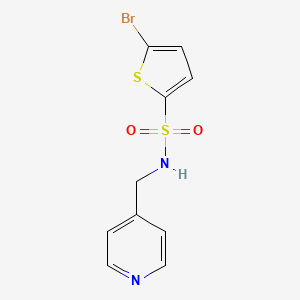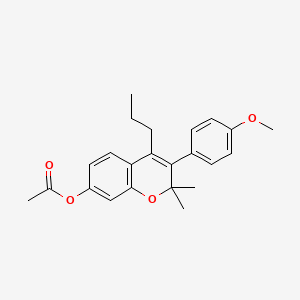
2-Aminoethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl benzoate is an organic compound with the molecular formula C9H11NO2. It is an ester formed from benzoic acid and 2-aminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethyl benzoate can be synthesized through the esterification of benzoic acid with 2-aminoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated nanohydroxyapatite, has been explored to promote green chemistry principles by reducing waste and improving catalyst recyclability .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Aminoethyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-aminoethyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of calcium ion fluxes, influencing cellular processes such as muscle contraction and neurotransmission. The compound may interact with calcium channels and receptors, thereby affecting intracellular calcium levels and related physiological functions .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.
2-Aminoethyl methacrylate: Used in polymer synthesis and biomedical applications.
2-Aminoethyl phosphate: Involved in biochemical pathways and cellular signaling.
Uniqueness
2-Aminoethyl benzoate is unique due to its ester linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
33545-23-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-aminoethyl benzoate |
InChI |
InChI=1S/C9H11NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
InChI Key |
JOTMFOWEVMXFHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN |
Key on ui other cas no. |
33545-23-2 |
Synonyms |
ethanolamine benzoate monoethanolamine benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-methyl-N-[1-[2-(1-pyrrolidinyl)ethyl]-2-benzimidazolyl]benzamide](/img/structure/B1221890.png)





